1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product. The analysis might also discuss the advantages and disadvantages of the synthesis method .Molecular Structure Analysis
This involves examining the compound’s molecular structure, which can be determined using techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry. The analysis might discuss the compound’s stereochemistry, functional groups, and other structural features.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Materials Science
- Polyamide Synthesis : Research by Hsiao and Huang (1997) detailed the synthesis of aromatic polyamides using ether-sulfone-dicarboxylic acids, showcasing the importance of sulfonyl and fluorophenyl groups in developing polymers with high thermal stability and solubility in polar solvents. These materials exhibited promising characteristics for industrial applications due to their distinct glass transition temperatures and thermal decomposition thresholds, indicating their utility in high-performance materials (Hsiao & Huang, 1997).
Medicinal Chemistry and Pharmacology
Anticancer Agents : A study by Rehman et al. (2018) reported the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents. This work highlights the compound's relevance in developing therapeutic agents with potential anticancer activities, where specific derivatives showed strong anticancer properties compared to standard drugs (Rehman et al., 2018).
Antibacterial Activities : Wu Qi (2014) synthesized piperazine derivatives incorporating thiadiazol and sulfonyl groups, demonstrating significant antibacterial properties. These derivatives, including those related to the compound of interest, showed enhanced antibacterial activities, underscoring their potential in developing new antibacterial drugs (Wu Qi, 2014).
Microbiology
- Mycobacterium tuberculosis Inhibitors : Research by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study identified compounds with significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-22-18-12-16(4-7-19(18)28-13)23-20(25)14-8-10-24(11-9-14)29(26,27)17-5-2-15(21)3-6-17/h2-7,12,14H,8-11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAASOWAVATUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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